molecular formula C8H4BrClN2 B1507413 2-Bromo-7-chloroquinoxaline CAS No. 89891-64-5

2-Bromo-7-chloroquinoxaline

Cat. No. B1507413
CAS RN: 89891-64-5
M. Wt: 243.49 g/mol
InChI Key: FEXDKBKBNHCTDC-UHFFFAOYSA-N
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Description

2-Bromo-7-chloroquinoxaline is a chemical compound with the molecular formula C8H4BrClN2 . It is a heterocyclic aromatic compound containing both bromine and chlorine atoms. The quinoxaline moiety contributes to its unique properties and potential applications .


Synthesis Analysis

The synthesis of 2-Bromo-7-chloroquinoxaline involves the introduction of bromine and chlorine substituents onto the quinoxaline ring. Various synthetic routes have been explored, including halogenation reactions and cyclization processes. Researchers have reported methods using starting materials such as chloroquinoxaline derivatives and bromine sources. Detailed synthetic protocols and optimization studies are available in the literature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-chloroquinoxaline consists of a quinoxaline core with bromine and chlorine atoms attached at specific positions. The arrangement of these atoms influences its reactivity, stability, and biological activity. Computational studies and X-ray crystallography have provided insights into its three-dimensional structure .


Chemical Reactions Analysis

2-Bromo-7-chloroquinoxaline can participate in various chemical reactions, including substitution, coupling, and functionalization reactions. Researchers have explored its reactivity with nucleophiles, electrophiles, and transition metal catalysts. These reactions lead to the synthesis of diverse derivatives with altered properties. Mechanistic investigations and reaction pathways are documented in the literature .

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

2-bromo-7-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXDKBKBNHCTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733763
Record name 2-Bromo-7-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-chloroquinoxaline

CAS RN

89891-64-5
Record name 2-Bromo-7-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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